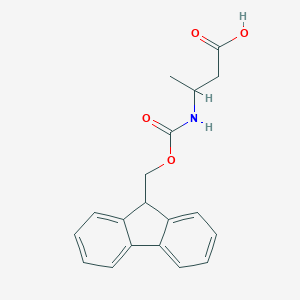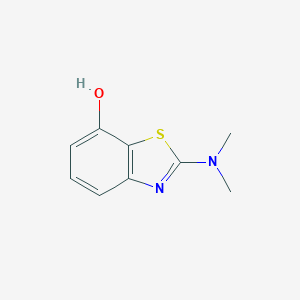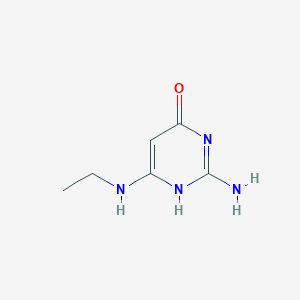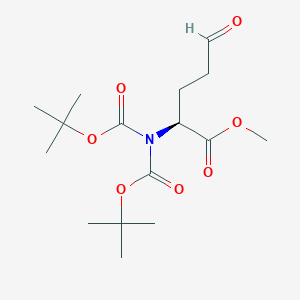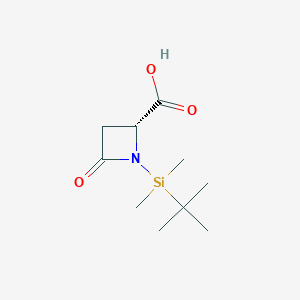
(R)-1-(tert-Butyldimethylsilyl)-4-oxoazetidin-2-carbonsäure
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to (R)-1-(tert-Butyldimethylsilyl)-4-oxoazetidine-2-carboxylic acid involves several steps, including the tert-butyldimethylsilylation of carboxylic acids. A notable method involves using N-methyl-N-(tert-butyldimethylsilyl)-trifluoroacetamide for the silylation process, achieving quantitative silylation under certain conditions (Mawhinney et al., 1986). Another synthesis approach involves the use of tert-butyldimethylsilyl trifluoromethanesulfonate/2,6-lutidine and tert-butyldimethylsilane/Pd(OAc)2 for transforming amino protecting groups via tert-butyldimethylsilyl carbamates, demonstrating the versatility and efficacy of silyl protecting groups in synthesis (Sakaitani & Ohfune, 1990).
Molecular Structure Analysis
The molecular structure of silylated compounds, including those similar to (R)-1-(tert-Butyldimethylsilyl)-4-oxoazetidine-2-carboxylic acid, is characterized by the presence of the tert-butyldimethylsilyl group. This group significantly affects the molecular geometry and electronic properties, facilitating its identification and analysis via spectroscopic methods, such as NMR and mass spectrometry. The tert-butyldimethylsilyl group's influence on the molecule's stability and reactivity is also a subject of study, demonstrating the critical role of silyl groups in organic synthesis (MacKenzie, Tenaschuk, & Fortier, 1987).
Chemical Reactions and Properties
Chemical reactions involving (R)-1-(tert-Butyldimethylsilyl)-4-oxoazetidine-2-carboxylic acid and its derivatives often leverage the protective capacity of the tert-butyldimethylsilyl group. This group can be selectively removed or modified, enabling the compound to undergo various transformations, such as nucleophilic additions or substitutions. The tert-butyldimethylsilyl group's ability to act as a protective group for sensitive functional groups highlights its utility in complex organic syntheses (Alves, Fortes, & Costa, 2006).
Physical Properties Analysis
The physical properties of (R)-1-(tert-Butyldimethylsilyl)-4-oxoazetidine-2-carboxylic acid derivatives, such as solubility, boiling point, and melting point, are influenced by the tert-butyldimethylsilyl group. This group's bulky nature affects the compound's physical characteristics, impacting its solubility in organic solvents and its phase behavior. Studies focusing on the chromatographic behavior of silylated derivatives provide insights into their physical properties and how they can be manipulated for various applications (Mawhinney et al., 1986).
Chemical Properties Analysis
The chemical properties of (R)-1-(tert-Butyldimethylsilyl)-4-oxoazetidine-2-carboxylic acid, including its reactivity and stability, are significantly defined by the presence of the tert-butyldimethylsilyl group. This group's protective effects and its influence on the acidity of adjacent protons enable a wide range of chemical transformations. The ability to undergo reactions such as esterifications and cycloadditions while protecting sensitive functional groups underscores the compound's versatility in synthetic chemistry (Furrow & Myers, 2004).
Wissenschaftliche Forschungsanwendungen
Chemische Transformationen
Die tert-Butylgruppe in diesen Verbindungen kann ein einzigartiges Reaktivitätsmuster hervorrufen, das in verschiedenen chemischen Transformationen genutzt werden kann . Dies kann Reaktionen umfassen, bei denen die tert-Butylgruppe als Abgangsgruppe fungiert, oder Reaktionen, bei denen sie an der Bildung neuer Bindungen beteiligt ist.
Biosynthetische Wege
Diese Verbindungen können in der Natur eine Rolle spielen, insbesondere in biosynthetischen Wegen . Die tert-Butylgruppe kann an der Synthese verschiedener Naturstoffe beteiligt sein und möglicherweise als Vorläufer oder Zwischenprodukt in diesen Wegen dienen.
Bioabbauwege
In ähnlicher Weise kann die tert-Butylgruppe auch in Bioabbauwegen eine Rolle spielen . Dies bedeutet, dass diese Verbindungen möglicherweise verwendet werden könnten, um den Abbau bestimmter Substanzen in biologischen Systemen zu untersuchen oder zu beeinflussen.
Biokatalytische Prozesse
Das einzigartige Reaktivitätsmuster der tert-Butylgruppe könnte möglicherweise in biokatalytischen Prozessen genutzt werden . Dies könnte die Verwendung dieser Verbindungen als Substrate in Reaktionen beinhalten, die von Enzymen oder anderen biologischen Katalysatoren katalysiert werden.
Schutzgruppe in chemischen Reaktionen
Die tert-Butyldimethylsilylgruppe wird oft als Schutzgruppe in der organischen Synthese verwendet . Sie kann in ein Molekül eingeführt werden, um eine funktionelle Gruppe vor der Reaktion zu schützen, was eine Chemoselektivität in nachfolgenden chemischen Reaktionen ermöglicht .
Forschung in der Energiespeicherung
Obwohl sie nicht direkt mit den spezifischen Verbindungen zusammenhängen, ist es erwähnenswert, dass ähnliche tert-Butyl-haltige Verbindungen im Zusammenhang mit der Energiespeicherung untersucht wurden . So wurden sie beispielsweise auf ihre potenzielle Verwendung in Lithium-Metall-Batterien untersucht .
Wirkmechanismus
Target of Action
Similar compounds have been known to exhibit antibacterial activities .
Mode of Action
Its mechanism of action involves a nucleophilic substitution reaction through an intramolecular hydrogen bonding . This could potentially be a similar mechanism for the compound .
Biochemical Pathways
The tert-butyl group, a component of this compound, has been noted for its unique reactivity pattern and its implications in biosynthetic and biodegradation pathways .
Pharmacokinetics
The synthesis of similar tertiary butyl esters has been made more efficient, versatile, and sustainable using flow microreactor systems .
Result of Action
Related compounds have shown antibacterial activities , suggesting that this compound may also have similar effects.
Action Environment
The synthesis of similar compounds has been made more efficient and sustainable using flow microreactor systems , suggesting that the synthesis environment can significantly impact the properties of the compound.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(2R)-1-[tert-butyl(dimethyl)silyl]-4-oxoazetidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3Si/c1-10(2,3)15(4,5)11-7(9(13)14)6-8(11)12/h7H,6H2,1-5H3,(H,13,14)/t7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIEWITJXZYCDLE-SSDOTTSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)N1C(CC1=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)N1[C@H](CC1=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20370010 | |
| Record name | (R)-1-(tert-Butyldimethylsilyl)-4-oxoazetidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20370010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
162856-35-1 | |
| Record name | (R)-1-(tert-Butyldimethylsilyl)-4-oxoazetidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20370010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



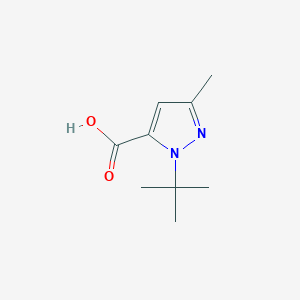

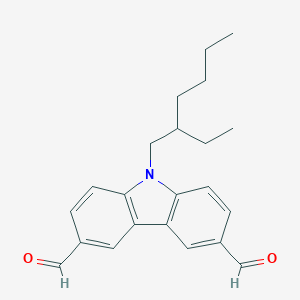
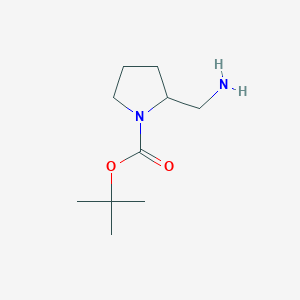
![Methyl 3-(hydroxymethyl)bicyclo[1.1.0]butane-1-carboxylate](/img/structure/B62876.png)
![6-Chloro-2-phenylimidazo[1,2-a]pyridine](/img/structure/B62877.png)

